
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by the presence of trifluoromethyl and chloro substituents on its phenyl rings
Métodos De Preparación
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced derivatives.
Substitution: The trifluoromethyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other urea derivatives with trifluoromethyl and chloro substituents. Compared to these compounds, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:
- 1-(3,5-Dichlorophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)urea
Propiedades
Fórmula molecular |
C16H8ClF9N2O |
|---|---|
Peso molecular |
450.68 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H8ClF9N2O/c17-12-2-1-9(6-11(12)16(24,25)26)27-13(29)28-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H2,27,28,29) |
Clave InChI |
NCITVQBWAYORCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



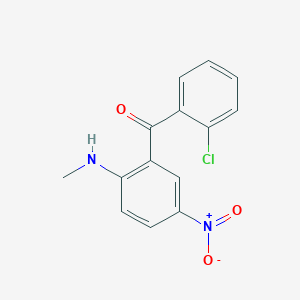
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)
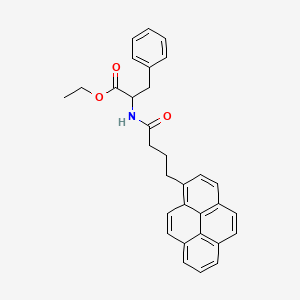
![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)
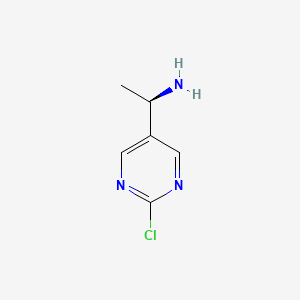
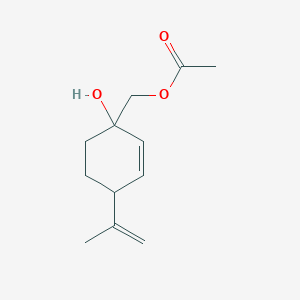
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
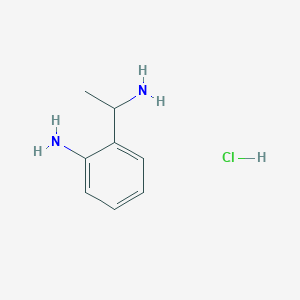
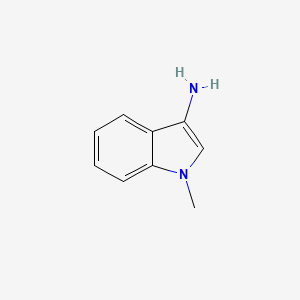

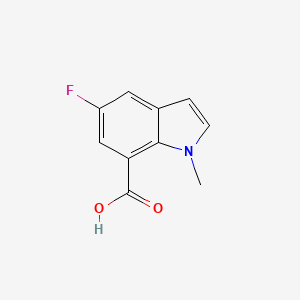
![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)
